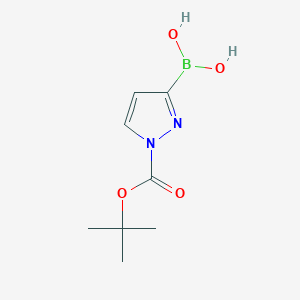![molecular formula C7H10N2 B6342860 7-Azabicyclo[2.2.1]heptane-1-carbonitrile CAS No. 1193090-76-4](/img/structure/B6342860.png)
7-Azabicyclo[2.2.1]heptane-1-carbonitrile
Übersicht
Beschreibung
7-Azabicyclo[2.2.1]heptane-1-carbonitrile is a chemical compound that has been used in the synthesis of various fluorescent dyes and other chemical compounds . It has been used as an electron donating auxochrome group in the design of a highly fluorescent sulforhodamine dye, 221SR . This dye has higher fluorescent quantum yields and emission efficiencies that are invariant in the 20→ 60 °C temperature range .
Synthesis Analysis
The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carbonitriles has been achieved through a straightforward one-pot method . This method starts from cyclohexanones bearing a leaving group at the 4-position . In situ imine formation, followed by reversible cyanide addition, allows complete conversion of 4-(mesyloxy)cyclohexanone to the bicyclic core .Molecular Structure Analysis
The molecular structure of this compound has been studied using DFT methods . The presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) favors a β-strand-like extended conformation of the adjacent α-amino acid on the N side .Chemical Reactions Analysis
The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed . The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of these radical-mediated cyclizations are discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied in the context of its use in the design of fluorescent dyes . The dye synthesized using 7-azabicylco[2.2.1]heptyl moieties as the electron donating auxochrome groups has higher fluorescent quantum yields and emission efficiencies that are invariant in the 20→ 60 °C temperature range .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
- Structural Characterization : 7-Azabicyclo[2.2.1]heptane, a key component in epibatidine, has been structurally characterized as 7-azabicyclo[2.2.1]heptan-7-ium chloride (Britvin & Rumyantsev, 2017).
- Synthesis for Epibatidine Analogues : A straightforward method for synthesizing 7-azabicyclo[2.2.1]heptane-1-carbonitriles, useful in the creation of novel epibatidine analogues, has been developed (Heugebaert et al., 2010).
Chemical and Physical Properties
- Nitrogen-Bridged Ring Systems : The chemistry of 7-azabicyclo[2.2.1]heptadienes and their derivatives, illustrating important aspects of organic reaction mechanisms, has been studied (Kricka & Vernon, 1974).
- Amide Group Planarity : Amides of 7-azabicyclo[2.2.1]heptane demonstrate nitrogen-pyramidalization and low rotational barriers in solution, differing from monocyclic pyrrolidine amides (Otani et al., 2003).
Advanced Intermediates and Synthesis Techniques
- Thermal Decomposition Intermediate : N-amino-7-azabicyclo[2.2.1]heptane and its derivatives were investigated for their thermal decomposition properties (Dervan & Uyehara, 1976).
- Aza-Prins-Pinacol Reaction : The aza-Prins-pinacol reaction has been employed to rapidly access 7-azabicyclo[2.2.1]heptane ring systems, demonstrating potential for synthesizing biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).
Specialized Applications and Analyses
- Glutamic Acid Analogue Synthesis : A glutamic acid analogue with a 7-azabicyclo[2.2.1]heptane structure was synthesized, showcasing the potential of these compounds in biochemical applications (Hart & Rapoport, 1999).
- Nuclear Magnetic Resonance Studies : NMR investigations of chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives, offering insights into molecular structures and dynamics (Portoghese & Turcotte, 1971).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7-azabicyclo[2.2.1]heptane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-7-3-1-6(9-7)2-4-7/h6,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAQJGKQAQQZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)





![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
